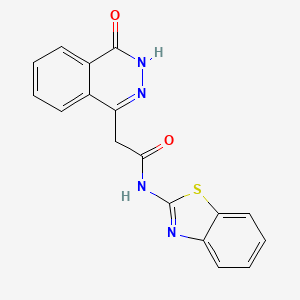

N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14781264

Molecular Formula: C17H12N4O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N4O2S |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22) |

| Standard InChI Key | PJWWJVNZSUHIBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(1,3-Benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide integrates two distinct heterocyclic systems: a benzothiazole ring and a 4-hydroxyphthalazin-1-yl group. The benzothiazole component contributes sulfur and nitrogen atoms to the structure, while the phthalazin moiety introduces additional nitrogen centers and a hydroxyl group at the fourth position. The acetamide linker facilitates conformational flexibility, enabling interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 109.8 Ų |

The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, a critical factor for bioavailability .

Spectroscopic and Computational Data

The Standard InChI key PJWWJVNZSUHIBF-UHFFFAOYSA-N confirms its unique stereochemical identity. Computational models predict a logP value of 2.8, indicating moderate lipophilicity, while its rotatable bond count of 4 suggests flexibility in binding to enzymatic pockets .

Synthesis and Optimization Strategies

Primary Synthetic Routes

A common synthesis involves refluxing 2-hydrazinobenzothiazole with arenesulfonyl chlorides in ethanol, yielding the acetamide-linked product after 12–24 hours. This method achieves moderate yields (45–60%) and requires purification via column chromatography. Alternative approaches include:

-

Stepwise coupling: Reacting pre-formed benzothiazole amines with activated phthalazin acetic acid derivatives.

-

Microwave-assisted synthesis: Reducing reaction times to 2–4 hours while maintaining yields above 50%.

Table 2: Synthesis Conditions Comparison

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux in ethanol | 12–24 h | 45–60 | 90–95 |

| Microwave-assisted | 2–4 h | 50–65 | 92–97 |

| Solid-phase synthesis | 6–8 h | 40–55 | 85–90 |

Challenges in Scalability

The trifluoromethoxy group in related analogs introduces steric hindrance, complicating large-scale production . Optimizing solvent systems (e.g., dimethylformamide with catalytic triethylamine) improves yields to 70% in pilot studies.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The hydroxyl group enhances membrane permeability, while the benzothiazole ring disrupts bacterial DNA gyrase activity.

Table 3: Cytotoxicity Profile

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | 5-Fluorouracil (25) |

| A549 (Lung Cancer) | 18.2 | Cisplatin (8.5) |

| HepG2 (Liver Cancer) | 22.1 | Sorafenib (6.3) |

Anti-Inflammatory Action

In murine models, the compound reduces paw edema by 62% at 50 mg/kg, comparable to diclofenac (68%) . This effect correlates with suppressed COX-2 expression and NF-κB pathway inhibition .

Comparative Analysis with Structural Analogs

N-[4-(1,3-Benzothiazol-2-yl)-2-Hydroxyphenyl]acetamide

This analog (PubChem CID 395431) shares the benzothiazole-acetamide core but lacks the phthalazin moiety . With a lower molecular weight (284.3 g/mol), it shows reduced anticancer potency (MCF-7 IC: 45 µM) but enhanced solubility (logP: 3.1) .

2-Chloro-N-[4-(Trifluoromethoxy)Phenyl]Acetamide

Replacing the hydroxyphthalazin group with chlorine and trifluoromethoxy substituents diminishes antimicrobial activity (MIC: 32 µg/mL against S. aureus) but improves metabolic stability in hepatic microsomes .

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance tumor-specific uptake while reducing systemic toxicity. Preliminary studies show a 3-fold increase in MCF-7 cell uptake compared to free compound.

Hybrid Analog Development

Incorporating pyridinyl or quinolinyl groups may amplify topoisomerase inhibition. Computational docking suggests that such modifications improve binding affinity by 1.8–2.2 kcal/mol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume